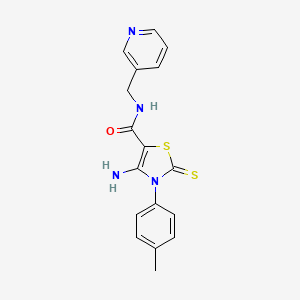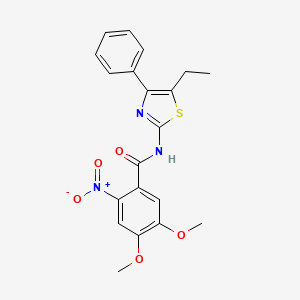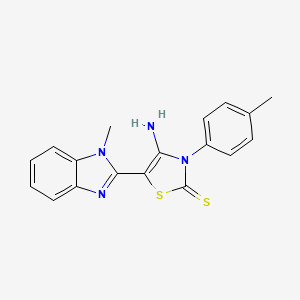![molecular formula C21H15NO6 B3531417 phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate](/img/structure/B3531417.png)
phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate
Overview
Description
Phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate is an organic compound with the molecular formula C20H15NO5 It is characterized by the presence of a phenyl group and a nitrobenzoyl group, which are linked through an ester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate typically involves the esterification of 3-hydroxybenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: 3-hydroxybenzoic acid and 4-nitrobenzyl alcohol.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester bond can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Phenyl 3-{[(4-nitrobenzoyl)oxy]methyl}benzoate can be compared with other similar compounds, such as:
Phenyl benzoate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitrophenyl benzoate: Contains a nitro group on the phenyl ring, but differs in the position of the ester linkage.
3-nitrobenzoic acid: Contains a nitro group and a carboxylic acid group, but lacks the ester linkage.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
phenyl 3-[(4-nitrobenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c23-20(16-9-11-18(12-10-16)22(25)26)27-14-15-5-4-6-17(13-15)21(24)28-19-7-2-1-3-8-19/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUNJGNBBMJICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methyl-3-nitrophenyl)-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide](/img/structure/B3531341.png)
![5-bromo-N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B3531361.png)
![N-[4-({[(5-bromo-2-methoxy-3-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3531374.png)
![ETHYL 3-(3,4-DIMETHOXYPHENYL)-7-[(2-FLUOROPHENYL)METHOXY]-4-OXO-4H-CHROMENE-2-CARBOXYLATE](/img/structure/B3531377.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3531389.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3531391.png)
![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3531402.png)

![4-chloro-N-methyl-N-{[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B3531424.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B3531429.png)
![N-2-naphthyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}acetamide](/img/structure/B3531435.png)

![5-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3531447.png)
